molecular formula C19H18N4O3 B2453846 N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1448071-76-8

N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2453846
CAS No.: 1448071-76-8
M. Wt: 350.378
InChI Key: RGVUYGUCJWWRML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine and pyrazole rings, followed by the introduction of the dihydrobenzo[b][1,4]dioxine ring. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyridine and pyrazole rings might undergo reactions such as substitution or addition, while the dihydrobenzo[b][1,4]dioxine ring might participate in reactions involving its ether linkages .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its reactivity would be influenced by the presence of its functional groups .

Scientific Research Applications

Heterocyclic Synthesis Applications

The compound has been explored in the context of heterocyclic synthesis, where its structure serves as a backbone for generating diverse heterocyclic compounds. Researchers have synthesized benzo[b]thiophen-2-yl-hydrazonoesters by coupling related carboxamides with ethyl cyanoacetate or ethyl acetoacetate, leading to various derivatives including pyrazole, isoxazole, pyrimidine, and pyrazolopyrimidine. These compounds have potential applications in materials science, pharmaceuticals, and agrochemicals due to their varied biological activities and chemical properties (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Anticancer and Anti-inflammatory Applications

Another research direction involves the synthesis of novel pyrazolopyrimidine derivatives for their anticancer and anti-inflammatory properties. For instance, a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized, demonstrating cytotoxic activity against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation. These findings highlight the compound's potential in developing new therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Antimicrobial and Antituberculosis Applications

The compound's derivatives have been evaluated for their antimicrobial and antituberculosis activities, presenting a promising avenue for treating infectious diseases. Thiazole-aminopiperidine hybrid analogues, for example, have shown significant activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and development of applications based on its unique features .

Biochemical Analysis

Biochemical Properties

The compound plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free . The compound has been found to have highly immunosuppressive activity .

Molecular Mechanism

The molecular mechanism of action of N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s biotransformation is dependent on CYP3A and results in the formation of two primary metabolites .

Properties

IUPAC Name

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-19(18-13-25-16-6-1-2-7-17(16)26-18)21-10-12-23-11-8-15(22-23)14-5-3-4-9-20-14/h1-9,11,18H,10,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVUYGUCJWWRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C=CC(=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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